

2,1,3-Benzothiadiazole-4-carboxylic acid chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,1,3-Benzothiadiazole-4-carboxylic acid

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An In-depth Technical Guide to 2,1,3-Benzothiadiazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological significance of **2,1,3-Benzothiadiazole-4-carboxylic acid**. The information is curated for researchers and professionals in the fields of medicinal chemistry, materials science, and drug development.

Chemical Structure and Identification

2,1,3-Benzothiadiazole-4-carboxylic acid is a heterocyclic compound featuring a benzene ring fused to a thiadiazole ring, with a carboxylic acid substituent at the 4-position. This unique arrangement of aromatic and heterocyclic moieties imparts distinct electronic and photophysical properties to the molecule.

Chemical Structure:

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Identifiers:

- IUPAC Name: **2,1,3-Benzothiadiazole-4-carboxylic acid**[\[1\]](#)
- CAS Number: 3529-57-5[\[1\]](#)
- Molecular Formula: C₇H₄N₂O₂S[\[1\]](#)
- Molecular Weight: 180.18 g/mol [\[2\]](#)[\[3\]](#)
- SMILES: O=C(O)c1cccc2nsnc12[\[3\]](#)
- InChI Key: ZGDGZMOKXTUMEV-UHFFFAOYSA-N[\[3\]](#)

Physicochemical Properties

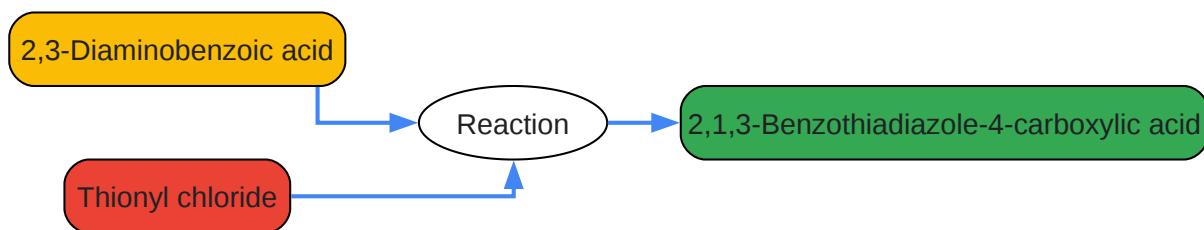
The physicochemical properties of **2,1,3-Benzothiadiazole-4-carboxylic acid** are crucial for its handling, formulation, and application in various experimental settings.

Property	Value	Reference
Physical State	Solid	[3]
Melting Point	145.5 °C	
Boiling Point	Data not available	
Solubility	Soluble in DMSO	[4]
pKa	Data not available	

Synthesis and Experimental Protocols

The synthesis of the 2,1,3-benzothiadiazole core generally involves the reaction of an ortho-phenylenediamine derivative with thionyl chloride.^[5] While a specific protocol for the 4-carboxylic acid derivative is not readily available, a representative synthesis can be adapted from the established methods for similar structures.

Proposed Synthetic Pathway



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Caption: Proposed synthesis of **2,1,3-Benzothiadiazole-4-carboxylic acid**.

General Experimental Protocol (Adapted from related syntheses)

This protocol is a general guideline and may require optimization.

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3-diaminobenzoic acid in a suitable anhydrous solvent such as toluene or pyridine.
- **Reagent Addition:** Slowly add thionyl chloride (SOCl_2) dropwise to the stirred solution at room temperature. The reaction is exothermic and should be performed in a well-ventilated fume hood.
- **Reaction:** After the addition is complete, heat the reaction mixture to reflux and maintain for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
- **Work-up:** Upon completion, cool the reaction mixture to room temperature and carefully pour it into ice water.

- Isolation: Collect the resulting precipitate by filtration, wash thoroughly with water, and dry under vacuum.
- Purification: The crude product can be further purified by recrystallization from a suitable solvent or by column chromatography.

Spectroscopic Properties

The spectroscopic characteristics of **2,1,3-Benzothiadiazole-4-carboxylic acid** are essential for its identification and characterization.

Spectroscopy	Expected Features	Reference
¹ H NMR	Aromatic protons in the range of δ 7.5-8.5 ppm. A broad singlet for the carboxylic acid proton at δ > 10 ppm (in DMSO-d ₆).	[4]
¹³ C NMR	Signals corresponding to the aromatic carbons and the carboxylic acid carbonyl carbon.	[4]
IR	Characteristic vibrational bands for the C=O of the carboxylic acid, O-H stretching, and the aromatic C-H and C=C bonds.	[4]
UV-Vis	Absorption maximum (λ_{abs}) is expected in the UV-Vis region, characteristic of the benzothiadiazole chromophore.	[4]
Fluorescence	The benzothiadiazole core is known to be fluorescent, and the compound is expected to exhibit emission in the visible region.	[4]

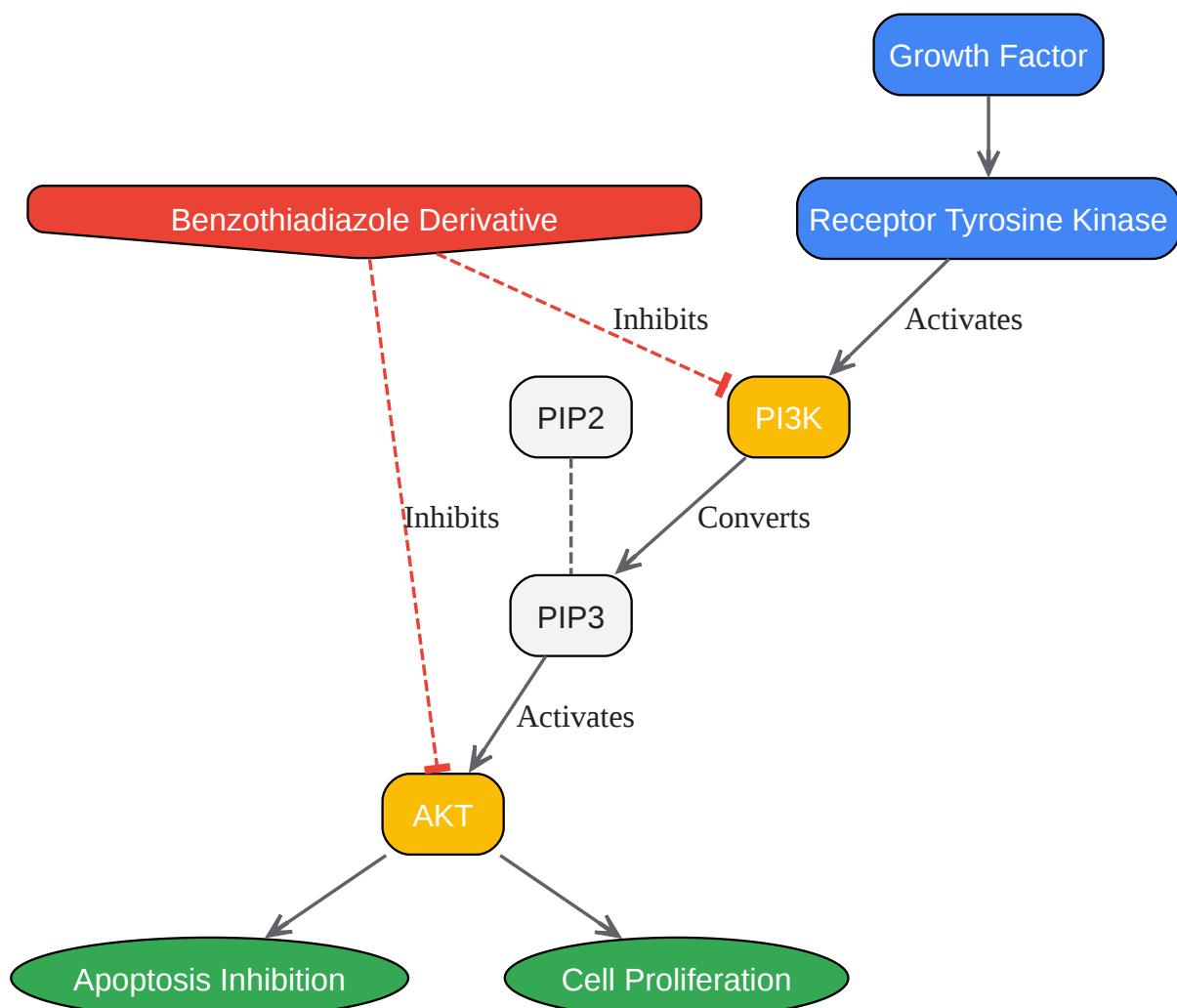
Potential Applications and Biological Significance

The 2,1,3-benzothiadiazole scaffold is a "privileged" structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. While specific studies on the 4-carboxylic acid derivative are limited, the broader class of compounds has shown promise in several therapeutic areas.

Anticancer Activity and Signaling Pathways

Several benzothiadiazole and benzothiazole derivatives have been investigated as potential anticancer agents. Their mechanism of action often involves the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and apoptosis.

One of the prominent pathways targeted by benzothiazole derivatives is the PI3K/AKT signaling pathway. Inhibition of this pathway can lead to the induction of apoptosis in cancer cells.



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Caption: Representative PI3K/AKT signaling pathway targeted by benzothiadiazole derivatives.

Furthermore, derivatives of the related benzothiazole scaffold have been designed as potent inhibitors of the STAT3 signaling pathway, which is a critical mediator of oncogenic signaling.[6] Inhibition of STAT3 phosphorylation can suppress the expression of downstream genes involved in cell survival and proliferation.

Other Potential Applications

- Fluorescent Probes: The inherent fluorescence of the benzothiadiazole core makes it a valuable component in the design of fluorescent sensors for detecting metal ions and other biologically relevant molecules.[7]
- Materials Science: 2,1,3-Benzothiadiazole derivatives are utilized in the development of organic electronics, including organic light-emitting diodes (OLEDs) and solar cells, due to their favorable electronic and photophysical properties.[5]

Safety and Handling

Based on the safety data for related compounds, **2,1,3-Benzothiadiazole-4-carboxylic acid** should be handled with care. It is classified as an acute toxicant (oral) and can cause serious eye damage.[3] Standard laboratory safety practices, including the use of personal protective equipment (PPE) such as gloves and safety glasses, are recommended.

Conclusion

2,1,3-Benzothiadiazole-4-carboxylic acid is a versatile heterocyclic compound with significant potential for applications in drug discovery and materials science. Its unique chemical structure and properties make it an attractive scaffold for the development of novel therapeutic agents, particularly in the area of oncology, and for the design of advanced functional materials. Further research into the specific biological activities and mechanisms of action of this compound is warranted to fully explore its potential.

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- To cite this document: BenchChem. [2,1,3-Benzothiadiazole-4-carboxylic acid chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b179026#2-1-3-benzothiadiazole-4-carboxylic-acid-chemical-structure-and-properties>]

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